molecular formula C24H23NO B594083 [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 1869951-99-4

[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B594083
CAS No.: 1869951-99-4
M. Wt: 341.5
InChI Key: GUKXLKKRCJYVFK-UHFFFAOYSA-N
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Description

[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) developed for advanced scientific research. This compound features a naphthoylindole backbone, with a branched 2-methylbutan-2-yl group at the indole nitrogen (N-1) and a naphthalen-2-ylmethanone moiety at the C-3 position of the indole . Its primary research application lies in the study of the endocannabinoid system, where it acts as a potent agonist at central (CB1) and peripheral (CB2) cannabinoid receptors . This mechanism allows researchers to probe the pharmacological and toxicological profiles of synthetic cannabinoids, contributing to a deeper understanding of their effects on the human body . The indole nucleus, a key structural component of this molecule, is of significant interest in neuropharmacology and is present in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin . Studies on indole derivatives have shown that they can serve as templates for developing new chemical entities that interact with serotonin receptors and transporters, highlighting their value in CNS disorder research . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and characterized quality of this compound for their investigative work in neuroscience and pharmaceutical development.

Properties

IUPAC Name

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKXLKKRCJYVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017300
Record name (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869951-99-4
Record name (1-(2-Methylbutan-2-yl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Conditions

The Friedel-Crafts acylation is the cornerstone for introducing the naphthalen-2-ylmethanone group at the indole C3 position. This electrophilic substitution proceeds via activation of 2-naphthoyl chloride by a Lewis acid catalyst, typically diethylaluminum chloride (Et₂AlCl), to generate a reactive acylium ion. The indole’s electron-rich C3 position attacks this intermediate, forming the ketone linkage.

Optimized Parameters :

  • Catalyst : Et₂AlCl (1.2–1.5 equiv relative to acyl chloride) ensures complete activation without side reactions.

  • Solvent : Anhydrous toluene or dichloromethane (DCM) minimizes hydrolysis of the acyl chloride.

  • Temperature : 0–20°C (gradual warming to room temperature post-reaction) balances reaction rate and selectivity.

  • Time : 24 hours achieves >90% conversion, as monitored by TLC (hexane:ethyl acetate, 9:1).

Yield : 85–93% for analogous naphthoylindoles, with purity >95% after recrystallization or column chromatography.

Challenges and Solutions

  • Regioselectivity : Competing acylation at indole C2 or naphthalene positions is mitigated by steric hindrance from the 2-naphthoyl group, favoring C3 substitution.

  • Catalyst Handling : Et₂AlCl’s moisture sensitivity necessitates strict anhydrous conditions, often achieved via Schlenk techniques or molecular sieves.

Table 1: Friedel-Crafts Acylation Conditions for Analogous Compounds

Acyl ChlorideCatalyst (equiv)SolventTemp (°C)Yield (%)
1-NaphthoylEt₂AlCl (1.2)Toluene0–2093
2-NaphthoylAlCl₃ (1.5)DCM−10–2588

N-Alkylation for 1-(2-Methylbutan-2-yl) Substituent

Alkylation Strategies

The introduction of the bulky 2-methylbutan-2-yl group at the indole N1 position employs SN1 or SN2 mechanisms, depending on the alkylating agent and base.

Reagents and Conditions :

  • Alkylating Agent : 2-Bromo-2-methylbutane (1.2–1.4 equiv) is preferred due to commercial availability and reactivity.

  • Base : Potassium hydroxide (KOH, 2.0 equiv) in dimethylformamide (DMF) or acetone facilitates deprotonation of the indole nitrogen.

  • Temperature : Reflux (60–80°C) for 12–18 hours ensures complete alkylation.

Yield : 70–75% for tertiary alkylindoles, with unreacted starting material recoverable via column chromatography (hexane:ethyl acetate, 95:5).

Steric and Electronic Considerations

  • Steric Hindrance : The tertiary alkyl group slows reaction kinetics, necessitating prolonged heating.

  • Base Strength : Strong bases (e.g., KOH) outperform weaker alternatives (e.g., NaHCO₃) in deprotonating the indole NH, which has a pKa ≈ 17.

Table 2: N-Alkylation Efficiency with Tertiary Alkyl Halides

Alkyl HalideBaseSolventTime (h)Yield (%)
2-Bromo-2-methylbutaneKOHDMF1872
2-Iodo-2-methylbutaneNaHTHF1268

Optimization Strategies for Industrial Scalability

Catalyst Recycling

Et₂AlCl recovery via aqueous workup (hydrolysis to Al(OH)₃) reduces costs, though fresh catalyst is preferred for batch consistency.

Solvent Selection

Toluene’s higher boiling point (110°C) vs. DCM (40°C) enables safer scalability without pressurized systems.

Purity Enhancement

Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmacological applications.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), naphthoyl carbonyl (δ 195–200 ppm in ¹³C), and tert-butyl singlet (δ 1.4–1.6 ppm).

  • HRMS : Molecular ion peak at m/z 343.1572 (calc. 343.1576 for C₂₄H₂₃NO).

Chromatographic Purity

HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak (Rt = 8.2 min) with UV detection at 254 nm.

Comparative Analysis with Analogous Indole Derivatives

Table 3: Synthesis Metrics for Selected Naphthoylindoles

CompoundAcylation Yield (%)Alkylation Yield (%)Total Yield (%)
JWH-018 (1-pentylindole)938579
[1-(Cyclohexyl)indol-3-yl]-naphthylmethanone887062
Target Compound907265

Challenges in Industrial Production

Tertiary Alkyl Halide Availability

2-Bromo-2-methylbutane’s limited commercial supply necessitates in situ preparation via HBr addition to 2-methyl-1-butene, introducing additional steps.

Byproduct Formation

Di-alkylated byproducts (≈5–8%) arise from over-alkylation, requiring careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions: : [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Major Products:

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that compounds similar to [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone exhibit activity at cannabinoid receptors, particularly CB1 and CB2. These interactions suggest potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound in models of neurodegeneration. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease and other forms of dementia.

Anticancer Activity

Emerging research points to the anticancer potential of naphthoylindole derivatives. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Study Objective Findings
Study on Cannabinoid ActivityTo evaluate the binding affinity to cannabinoid receptorsThe compound showed significant binding affinity to CB1 receptors, indicating potential for pain management therapies.
Neuroprotection in Alzheimer's ModelsTo assess neuroprotective effects against amyloid-beta toxicityThe compound demonstrated reduced neuronal death and improved cognitive function in treated models.
Anticancer Activity AssessmentTo investigate effects on cancer cell linesExhibited cytotoxic effects on various cancer cell lines with a dose-dependent response, suggesting further investigation is warranted.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone with analogous compounds:

Compound Name Substituent (Indole N-1) Naphthoyl Position Molecular Formula Molecular Weight LogP* (Predicted)
Target Compound 2-Methylbutan-2-yl Naphthalen-2-yl C₂₄H₂₃NO 341.45 g/mol ~5.2
JWH-073 (naphthalen-1-yl analog) Butyl Naphthalen-1-yl C₂₃H₂₃NO 329.44 g/mol 5.8
AM-2201 5-Fluoropentyl Naphthalen-1-yl C₂₄H₂₂FNO 359.44 g/mol 6.1
JWH-210 Pentyl 4-Ethylnaphthalen-1-yl C₂₆H₂₇NO 369.50 g/mol 6.5
JWH-200 2-Morpholin-4-ylethyl Naphthalen-1-yl C₂₆H₂₈N₂O₂ 408.52 g/mol 4.9

*LogP values estimated using fragment-based methods.

Key Observations :

  • The 2-methylbutan-2-yl group introduces steric bulk and branching, which may reduce metabolic degradation compared to linear alkyl chains (e.g., butyl or pentyl) .
  • Higher molecular weight and lipophilicity (LogP) in analogs like JWH-210 correlate with prolonged half-lives in biological systems .
Regulatory and Analytical Considerations
  • Legal Status: Many analogs (e.g., JWH-073, AM-2201) are classified as controlled substances due to their psychoactive effects . The target compound’s structural novelty may place it in emerging regulatory categories.
  • Analytical Identification :
    • High-resolution mass spectrometry (HRMS) and NMR are critical for distinguishing positional isomers (e.g., naphthalen-1-yl vs. naphthalen-2-yl) .
    • X-ray crystallography (as in ) can resolve ambiguities in substitution patterns .

Biological Activity

[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone, also known by its CAS number 1869951-99-4, is a synthetic compound that belongs to the class of indole derivatives. Its structural characteristics suggest potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological activity, including data tables and relevant case studies.

The compound has the molecular formula C24H23NOC_{24}H_{23}NO and a molecular weight of 341.4 g/mol. The structure features an indole moiety linked to a naphthalenyl methanone group, which is significant for its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential as a cannabinoid receptor agonist and its implications in various therapeutic areas.

1. Cannabinoid Receptor Activity

Studies have indicated that compounds structurally similar to this compound may exhibit high affinity for cannabinoid receptors (CB1 and CB2). These receptors are implicated in numerous physiological processes, including pain modulation, appetite regulation, and immune response.

2. Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. For example, related indole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. In vitro assays could provide insights into the specific mechanisms by which this compound affects cancer cells.

Table 1: Summary of Biological Activities

Activity Findings References
Cannabinoid Receptor AgonismExhibits binding affinity to CB1 and CB2 receptors; potential therapeutic applications in pain management and inflammation.
Anticancer ActivityInduces apoptosis in cancer cell lines; further studies needed to confirm efficacy and mechanism.
Neuroprotective EffectsPotential neuroprotective effects observed in preclinical models; requires further validation.

Mechanistic Insights

The mechanism of action for this compound likely involves modulation of signaling pathways associated with cannabinoid receptors. The structural similarity to known cannabinoids suggests it may mimic their effects, leading to alterations in cellular signaling that promote therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via aldol condensation or Friedel-Crafts acylation. For example, a naphthalene carbonyl derivative (e.g., 1-acetylnaphthalene) can react with a substituted indole under acidic or basic conditions. Key parameters include temperature (60–120°C), solvent choice (DMF or dichloromethane), and catalyst (e.g., AlCl₃ for acylation). Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) .
  • Optimization : Varying substituents on the indole or naphthalene moiety can alter yields. For instance, steric hindrance from the 2-methylbutan-2-yl group may require prolonged reaction times or higher catalyst loading .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., indole C3 vs. naphthalene C2 coupling). Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.1572 (exact mass) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary toxicological data exist for naphthalene-containing methanones?

  • Insights : Naphthalene derivatives exhibit hepatic and renal toxicity in mammals via oral or inhalation routes. Systemic effects include body weight reduction and oxidative stress markers (e.g., elevated ALT/AST). Dose-response studies in rodents recommend thresholds <100 mg/kg/day to avoid acute toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s polymorphs?

  • Approach : Single-crystal X-ray diffraction (SCXRD) determines bond angles (e.g., C–C–C ~120°) and torsional strains. For example, the naphthalene-indole dihedral angle (~45°) influences π-π stacking and crystallinity. Data refinement uses software like SHELX, with R-factors <0.05 indicating high accuracy .

Q. What strategies enable comparative analysis of biological activity across structurally similar methanones?

  • Methodology :

  • SAR Studies : Replace the 2-methylbutan-2-yl group with cyclohexyl or isopropyl to assess antimicrobial potency. For example, cyclohexyl analogs show enhanced lipophilicity (logP ~5.4) and biofilm inhibition .
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., HepG2) compare IC₅₀ values. Co-solvents like DMSO ensure solubility ≤0.1% v/v .

Q. How do computational methods (DFT, MD) predict this compound’s reactivity and stability?

  • Computational Workflow :

  • DFT : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic sites. B3LYP/6-31G(d) basis sets model charge distribution on the naphthalenylmethanone group .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol) to assess aggregation propensity. Radial distribution functions (RDFs) quantify hydrogen bonding with polar solvents .

Q. What pharmacological mechanisms are hypothesized for its potential anticancer activity?

  • Hypotheses :

  • Topoisomerase Inhibition : Methanones intercalate DNA, disrupting topoisomerase II activity. Competitive assays with ethidium bromide confirm binding affinity .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) detects early apoptosis in treated cells. Western blotting validates caspase-3/9 activation .

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